molecular formula C16H22N4O2S B5836621 N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B5836621
M. Wt: 334.4 g/mol
InChI Key: ZZWRSAXZQMFPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common feature in many drugs due to its ability to enhance the pharmacokinetic properties of the molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps include:

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with molecular targets such as acetylcholinesterase. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is unique due to its specific structure, which includes an acetylpiperazine moiety. This structure enhances its pharmacokinetic properties and makes it a potent acetylcholinesterase inhibitor, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-3-15(22)18-16(23)17-13-4-6-14(7-5-13)20-10-8-19(9-11-20)12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWRSAXZQMFPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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